molecular formula C9H15ClN4 B13222133 2-(Piperazin-1-yl)pyridin-3-amine hydrochloride CAS No. 87394-49-8

2-(Piperazin-1-yl)pyridin-3-amine hydrochloride

Cat. No.: B13222133
CAS No.: 87394-49-8
M. Wt: 214.69 g/mol
InChI Key: UUSPGULPZXHBIP-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)pyridin-3-amine hydrochloride is a chemical compound with the molecular formula C9H14N4·HCl It is a derivative of piperazine and pyridine, both of which are important scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)pyridin-3-amine hydrochloride typically involves the reaction of 2-chloropyridine with piperazine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and efficient purification techniques such as crystallization or chromatography to obtain the compound in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)pyridin-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the piperazine or pyridine rings.

Scientific Research Applications

2-(Piperazin-1-yl)pyridin-3-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine hydrochloride
  • 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives

Uniqueness

2-(Piperazin-1-yl)pyridin-3-amine hydrochloride is unique due to its specific combination of piperazine and pyridine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications. Its versatility in undergoing different chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

CAS No.

87394-49-8

Molecular Formula

C9H15ClN4

Molecular Weight

214.69 g/mol

IUPAC Name

2-piperazin-1-ylpyridin-3-amine;hydrochloride

InChI

InChI=1S/C9H14N4.ClH/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13;/h1-3,11H,4-7,10H2;1H

InChI Key

UUSPGULPZXHBIP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=N2)N.Cl

Origin of Product

United States

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